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Introduction

Calcium (Caz*) is a ubiquitous and versatile second messenger that governs a vast array of
cellular processes, from gene transcription and proliferation to muscle contraction and
apoptosis. The precise spatial and temporal control of intracellular Ca2* concentrations, known
as Ca2* signaling, is critical for cellular function. Organelles such as mitochondria, the
endoplasmic reticulum (ER), and lysosomes play pivotal roles in shaping these intricate Ca2*
signals by sequestering, storing, and releasing Ca2* ions.

Calcium Orange is a fluorescent indicator dye used to measure Ca2* concentrations. Like
other indicators in its class, it exhibits an increase in fluorescence emission intensity upon
binding to Ca?* with minimal wavelength shift.[1] This document provides detailed application
notes and protocols for utilizing Calcium Orange to measure Ca2* signaling within specific
organelles, offering insights into the complex interplay of organellar Ca2* homeostasis.

Properties of Calcium Orange

A thorough understanding of the spectral and chemical properties of Calcium Orange is
essential for its effective use in quantitative fluorescence microscopy.
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Property Value Reference
Excitation Maximum 549 nm AAT Bioquest
Emission Maximum 574 nm AAT Bioquest

Dissociation Constant (Kd) for

527 nM (at 11.5°C) [2]
Ca2+
323 nM (at 39.7°C) [2]
562 nM (at pH 6.42) [2]
457 nM (at pH 7.40) [2]
) Acetoxymethyl (AM) ester for
Formulation [1]

cell loading

I. Measuring Mitochondrial Calcium Signaling

Mitochondria are not only the powerhouses of the cell but also key regulators of intracellular
Ca?* homeostasis. They take up and release Ca?*, thereby shaping cytosolic Ca2* signals and
regulating their own metabolic activity. The low-affinity analog, Calcium Orange-5N, has been
specifically utilized as a marker for mitochondrial Ca2*. Due to the net positive charge of many
rhodamine-based dyes, they tend to accumulate in the negatively charged mitochondrial
matrix, making Calcium Orange a suitable candidate for mitochondrial Ca?* measurements.

Signaling Pathway: Mitochondrial Calcium Uniporter
(MCU) Pathway

The primary mechanism for Ca2* entry into the mitochondrial matrix is through the
mitochondrial calcium uniporter (MCU), a highly selective ion channel.
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Caption: Mitochondrial Ca2* uptake via MCU and efflux via NCLX.

Experimental Workflow: Mitochondrial Caz*
Measurement
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Caption: Workflow for mitochondrial Ca2* measurement.
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Protocol: Measuring Mitochondrial Ca?* with Calcium
Orange AM

Materials:

e Calcium Orange™, AM

e Anhydrous Dimethyl sulfoxide (DMSO)

e Pluronic® F-127

o Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

o MitoTracker™ Green FM (for co-localization)

e Cells cultured on glass-bottom dishes or coverslips

o Confocal microscope with appropriate filter sets

Procedure:

o Prepare Stock Solutions:
o Prepare a 1-10 mM stock solution of Calcium Orange AM in anhydrous DMSO.
o Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

e Prepare Loading Buffer:

o On the day of the experiment, dilute the Calcium Orange AM stock solution in HBSS to a
final concentration of 3-5 uM.

o To aid in dye solubilization, pre-mix the Calcium Orange AM stock with an equal volume
of 20% Pluronic F-127 before diluting in HBSS. The final concentration of Pluronic F-127
should be approximately 0.02%.

e Cell Loading:
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o Remove the culture medium from the cells and wash once with HBSS.

o Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in a CO:
incubator.

e Washing:

o Remove the loading buffer and wash the cells 2-3 times with fresh, warm HBSS to remove
excess dye.

e Co-localization (Optional but Recommended):

o Incubate the cells with a mitochondrial marker, such as MitoTracker™ Green FM (at the
manufacturer's recommended concentration), for 15-30 minutes to confirm the
mitochondrial localization of Calcium Orange.

e Imaging:
o Mount the coverslip or dish on a confocal microscope.
o Excite the Calcium Orange at ~549 nm and collect the emission at ~574 nm.
o Acquire a baseline fluorescence image.

» Stimulation and Data Acquisition:

o To induce mitochondrial Ca2* uptake, stimulate the cells with an appropriate agonist (e.qg.,
ATP, histamine, or a Ca?* ionophore like ionomycin).

o Acquire a time-lapse series of images to monitor the change in fluorescence intensity
within the mitochondria.

e Data Analysis:
o Define regions of interest (ROIs) over the mitochondria (identified by MitoTracker staining).

o Measure the mean fluorescence intensity within the ROIs over time.
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o Express the change in fluorescence as AF/Fo, where AF is the change in fluorescence (F -
Fo) and Fo is the baseline fluorescence.

Il. Measuring Endoplasmic Reticulum (ER) Calcium
Signaling
The ER is the largest intracellular Ca2* store, and the release of Ca2* from the ER into the

cytosol is a fundamental event in many signaling pathways. Measuring intra-ER Ca2* dynamics
provides direct insight into the state of this crucial Ca2* reservoir.

Note: Specific protocols for using Calcium Orange to measure ER Ca?* are not widely
documented. The following is a general protocol for AM ester dyes, which may require
optimization for Calcium Orange. Verifying the localization of the dye within the ER using an
ER-specific marker is critical. For more targeted ER Ca2* measurement, genetically encoded
indicators or specialized dye-loading techniques like Targeted-Esterase induced Dye (TED)

loading are often preferred.[3]

Signaling Pathway: IP3 Receptor-Mediated Ca?* Release

A common pathway for ER Ca?* release is initiated by the binding of inositol 1,4,5-
trisphosphate (IP3) to its receptors on the ER membrane.
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Caption: ER Ca?* release via the IP3 receptor and re-uptake by SERCA.

Experimental Workflow: ER Ca?* Measurement
(Adapted)
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Caption: Adapted workflow for ER Ca2* measurement.

Protocol: Measuring ER Ca?* with Calcium Orange AM
(Adapted)

Materials:

e Calcium Orange™, AM

¢ Anhydrous DMSO

e Pluronic® F-127

o Physiological buffer (e.g., HBSS)

o ER-Tracker™ Red (for co-localization)

e Thapsigargin or other ER Ca?* mobilizing agent

e Cells cultured on glass-bottom dishes or coverslips
o Confocal microscope

Procedure:

¢ Prepare Stock and Loading Solutions: As described in the mitochondrial protocol.
Optimization of the Calcium Orange AM concentration may be required.

Cell Loading: Incubate cells with Calcium Orange AM for 30-60 minutes at 37°C.

Washing: Wash cells thoroughly with fresh buffer.

Co-localization: Stain with an ER-specific dye like ER-Tracker™ Red to confirm localization.

Imaging: Acquire a baseline fluorescence image of Calcium Orange.
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» Stimulation: Induce ER Ca?* release using an agent like thapsigargin (an irreversible SERCA
pump inhibitor) or a receptor agonist like ATP.

» Data Acquisition and Analysis: Record a time-lapse series and analyze the fluorescence
intensity changes within the ER-localized regions. A decrease in fluorescence should

correspond to Ca2* release from the ER.

Quantitative Data with Alternative Dyes for ER Ca2*: Since quantitative data for Calcium
Orange in the ER is not readily available, the following table provides representative values
obtained with other commonly used low-affinity Ca?* indicators.

Genetically
Parameter Fluo-5F Mag-Fura-2 Encoded Reference
(erGAP3)
Resting [Ca2*] in
ER ~250-600 pM ~100-400 pM ~400 pM [4],[5].[6]
Caz* change Decrease of 25- Ratiometric Ratiometric )
upon stimulation 70% Change Change

lll. Measuring Lysosomal Calcium Signaling

Lysosomes are acidic organelles that are increasingly recognized as important Ca2* stores.
Lysosomal Ca?* signaling is involved in a variety of cellular processes, including endocytosis,

exocytosis, and autophagy.

Note: Measuring Ca2* in the acidic environment of the lysosome with traditional fluorescent
dyes is challenging, as the affinity of most indicators for Ca2?* is pH-sensitive.[7] For direct and
reliable measurement of lysosomal Ca?*, dextran-conjugated indicators are often preferred as
they are taken up by endocytosis and accumulate in lysosomes.[8] The use of Calcium
Orange AM for this purpose is not well-established and would require extensive validation.

Signaling Pathway: TPC and TRPML Channel-Mediated
Ca?* Release
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Ca?* release from lysosomes is mediated by channels such as two-pore channels (TPCs) and
transient receptor potential mucolipin (TRPML) channels.
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Release
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Caption: Lysosomal Ca?* release through TPC and TRPML1 channels.

Experimental Workflow: Lysosomal Ca** Measurement
(Alternative Method)

This workflow describes the use of a dextran-conjugated Ca2* indicator, a more established
method for measuring lysosomal Caz?+.
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Caption: Workflow for lysosomal Ca2* measurement using a dextran-conjugated dye.
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Protocol: Measuring Lysosomal Ca** with Dextran-
Conjugated Indicators

Materials:

o Dextran-conjugated Ca2* indicator (e.g., Fura-2 Dextran)
e Culture medium

e LysoTracker™ Red (for co-localization)

o Glycyl-L-phenylalanine 2-naphthylamide (GPN)

o Cells cultured on glass-bottom dishes or coverslips

o Fluorescence microscope

Procedure:

e Loading: Incubate cells with the dextran-conjugated indicator in culture medium for several
hours to allow for fluid-phase endocytosis.

o Chase: Replace the indicator-containing medium with fresh medium and incubate for a
further period to ensure the indicator is trafficked to and accumulates in lysosomes.

¢ Washing: Wash the cells thoroughly.
o Co-localization: Stain with LysoTracker™ Red to confirm lysosomal localization.
e Imaging: Acquire a baseline fluorescence image.

» Stimulation: Induce Ca?* release specifically from lysosomes using GPN, which is
hydrolyzed by the lysosomal enzyme cathepsin C to create pores in the lysosomal
membrane.

o Data Acquisition and Analysis: Record and analyze the fluorescence changes in the
lysosomal compartments.
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Quantitative Data with Alternative Dyes for Lysosomal Ca?+:

Dextran- .
. Genetically
Parameter conjugated Reference
) Encoded (GECIs)
Indicators
Resting [Ca?*] in Variable, depends on
~400-600 pM [9]
Lysosomes the sensor
Increase in cytosolic Changes in intra-
Caz* change upon
) ] fluorescence upon lysosomal [10]
stimulation
release fluorescence

IV. In Situ Calibration of Calcium Orange

To obtain quantitative measurements of Ca2* concentrations, it is necessary to calibrate the
fluorescence signal of Calcium Orange within the cellular environment. This is typically done
by permeabilizing the cells and exposing the intracellular dye to a series of buffers with known
Ca?* concentrations.

Protocol: In Situ Calibration

Materials:

e Cells loaded with Calcium Orange AM

o Ca?*-free buffer (containing EGTA)

o Ca?*-saturating buffer

e lonophore (e.g., ionomycin or 4-bromo A-23187)
 Digitonin or other permeabilizing agent

e Fluorescence microscope or plate reader

Procedure:
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e Load cells with Calcium Orange AM as previously described.
e Obtain the fluorescence signal from the cells under resting conditions (F).

e To determine the minimum fluorescence (F_min), add a Ca2*-free buffer containing EGTA
and a Ca?* ionophore to chelate all available Caz*.

o To determine the maximum fluorescence (F_max), add a Ca2*-saturating buffer containing
the ionophore.

e The intracellular Caz* concentration can then be calculated using the Grynkiewicz equation:
[Caz*] =Kd * [(F - F_min) / (F_max - F)]

Where Kd is the dissociation constant of Calcium Orange for Ca2* under the specific
experimental conditions (pH, temperature).[11]

Conclusion

Calcium Orange is a valuable tool for investigating the complex dynamics of intracellular Ca2+
signaling. While its application for mitochondrial Ca?* measurements is supported by the
behavior of similar dyes, its use for ER and lysosomal Ca2* requires careful validation due to
potential loading and pH sensitivity issues. For robust measurements in the ER and lysosomes,
researchers should consider the use of more established, organelle-specific indicators and
techniques. By combining careful experimental design, appropriate controls, and quantitative
analysis, the use of Calcium Orange and other fluorescent indicators can provide significant
insights into the role of organellar Ca2* in cellular health and disease, aiding in the identification
of novel therapeutic targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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